molecular formula C19H19ClN2O4S B15103198 4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide

Cat. No.: B15103198
M. Wt: 406.9 g/mol
InChI Key: SPKCBQWZGLVATM-UHFFFAOYSA-N
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Description

This benzamide derivative features a 4-chlorobenzamide core substituted with a 1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl group. The sulfone group likely influences solubility, metabolic stability, and biological activity compared to non-oxidized sulfur-containing analogs.

Properties

Molecular Formula

C19H19ClN2O4S

Molecular Weight

406.9 g/mol

IUPAC Name

4-chloro-N-[1-[(1,1-dioxothiolan-3-yl)amino]-2-oxo-2-phenylethyl]benzamide

InChI

InChI=1S/C19H19ClN2O4S/c20-15-8-6-14(7-9-15)19(24)22-18(17(23)13-4-2-1-3-5-13)21-16-10-11-27(25,26)12-16/h1-9,16,18,21H,10-12H2,(H,22,24)

InChI Key

SPKCBQWZGLVATM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions can provide insights into its therapeutic potential.

Comparison with Similar Compounds

Structural Features

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Key Substituent/Group Molecular Weight (g/mol) Notable Features
Target Compound 1,1-Dioxidotetrahydrothien-3-yl ~435 (estimated) Sulfone group increases polarity
[4-Chloro-N-(pyrazolylcarbamothioyl)benzamide] () Pyrazolylcarbamothioyl 414.87 Thiourea linkage, aromatic pyrazole
4-Chloro-N-(dibenzylcarbamothioyl)benzamide () Dibenzylcarbamothioyl ~430 Thiourea, metal-coordinating potential
4-Chloro-N-(fluorobenzyl-carbamothioyl)benzamide () Fluorobenzyl-methylcarbamothioyl ~395 Fluorine substitution enhances lipophilicity
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide () Dichlorophenyl, pyrazolyl 398.26 Planar amide, dimeric H-bonding in crystals

Key Observations :

  • The target compound’s sulfone group distinguishes it from thiourea-based analogs (e.g., ), which may exhibit stronger metal-binding affinity due to sulfur’s lone pairs .
  • ’s dichlorophenyl-pyrazolyl acetamide demonstrates conformational flexibility in crystal structures, suggesting that the rigid sulfone in the target compound may restrict rotational freedom .
Table 2: Functional Comparisons
Compound Type Biological/Catalytic Activity Reference
Target Compound Not explicitly reported
Pd/Pt Complexes () Antibacterial, antifungal
Ligands () Catalytic in Suzuki C-C coupling reactions
Dichlorophenyl Acetamide () Structural analog to penicillin derivatives

Analysis :

  • The thiourea ligands in form Pd/Pt complexes with antimicrobial activity, implying that the target compound’s sulfone group could similarly coordinate metals, though with altered affinity .
  • ’s fluorinated benzamides act as ligands in catalysis, achieving 50–70% conversion in Suzuki reactions. The sulfone’s electron-withdrawing nature in the target compound might modulate catalytic efficiency .

Biological Activity

4-chloro-N-{1-[(1,1-dioxidotetrahydrothien-3-yl)amino]-2-oxo-2-phenylethyl}benzamide is a synthetic compound belonging to the benzamide class, notable for its diverse biological activities, particularly in cancer therapy. Its unique molecular structure includes a chloro substituent and a tetrahydrothienyl moiety, which enhance its pharmacological properties and interactions with biological targets.

The compound exhibits significant potential as an anticancer agent by inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. These proteins are crucial for regulating cell survival, and their inhibition can lead to the induction of apoptosis in cancer cells. The compound's ability to disrupt these pathways positions it as a candidate for further development in cancer therapeutics.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively binds to Bcl-2 family proteins. This binding disrupts their anti-apoptotic functions, leading to increased apoptosis in various cancer cell lines. Further research is needed to quantify its binding affinity and specificity compared to other known inhibitors.

Comparative Activity

A comparative analysis with structurally similar compounds reveals the unique biological activity of this benzamide derivative:

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(2-hydroxyethyl)benzamideHydroxyethyl group instead of tetrahydrothienylModerate Bcl-2 inhibition
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ureaUrea linkage instead of amideAnticancer activity
5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazolePyrazole ring systemAnti-inflammatory properties

This table highlights how the unique structural features of this compound may confer specific biological activities that distinguish it from other compounds in the class.

Case Studies

Recent studies have focused on the efficacy of this compound in various cancer models. For instance, a study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls. This suggests that the compound may serve as a promising lead for developing novel anticancer therapies.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what purification challenges are typically encountered?

Answer:
The synthesis involves multi-step reactions, often starting with coupling a 4-chlorobenzoyl chloride derivative to an amino-functionalized tetrahydrothiophene sulfone intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine in dichloromethane (DCM) to facilitate the reaction between carboxylic acid and amine groups .
  • Sulfone introduction : Oxidize tetrahydrothiophene derivatives using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to form the 1,1-dioxide moiety .
    Purification challenges :
  • Low yields due to steric hindrance from the phenyl and tetrahydrothienyl groups.
  • Solubility issues in common solvents (e.g., DCM, ethanol), requiring gradient column chromatography or recrystallization from dimethylformamide (DMF)-water mixtures .

Advanced: How can researchers resolve discrepancies in biological activity data across different assays?

Answer:
Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound stability, or solvent effects). Strategies include:

  • Standardized protocols : Use reference strains (e.g., MRSA ATCC 29213) and clinical isolates to assess consistency .
  • Stability testing : Monitor compound degradation via HPLC under assay conditions (e.g., pH, temperature) .
  • Orthogonal assays : Validate results with complementary methods (e.g., time-kill assays vs. MIC/MBC determinations) .
  • Statistical rigor : Apply ANOVA or non-parametric tests to assess significance of variations .

Basic: What spectroscopic and crystallographic methods are effective for structural characterization?

Answer:

  • NMR spectroscopy : 1H and 13C NMR confirm connectivity, with δ ~7.5–8.0 ppm for aromatic protons and δ ~170–175 ppm for carbonyl carbons .
  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves stereochemistry and hydrogen-bonding patterns. Note: Crystallization may require slow evaporation from DCM/hexane mixtures .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]+ ~450–460 Da) .

Advanced: What strategies optimize solubility for in vitro studies without altering bioactivity?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : React with hydrochloric acid or sodium hydroxide to form water-soluble ionic derivatives.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) at non-critical positions, guided by computational logP predictions .

Basic: What in vitro models are suitable for evaluating antimicrobial potential?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Broth microdilution against Gram-positive pathogens (e.g., MRSA) .
  • Time-kill kinetics : Assess bactericidal activity at 1×, 2×, and 4× MIC over 24 hours .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to gauge selectivity .

Advanced: How can computational modeling predict enzyme interactions for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., bacterial gyrase). Validate with crystallographic data from related benzamides .
  • Molecular dynamics (MD) : Simulate binding stability in GROMACS, focusing on sulfone-arginine interactions .
  • Mutagenesis validation : Compare predicted binding affinities with experimental IC50 values after site-directed mutagenesis .

Basic: What stability issues arise under storage, and how are they mitigated?

Answer:

  • Degradation pathways : Hydrolysis of the amide bond in aqueous buffers (pH > 8) or photodegradation under UV light .
  • Mitigation : Store lyophilized at -20°C in amber vials. Monitor purity via HPLC post-reconstitution .

Advanced: How to design a structure-activity relationship (SAR) study for the sulfone group?

Answer:

  • Analog synthesis : Replace sulfone with sulfoxide, sulfide, or ester groups .
  • Bioactivity profiling : Test analogs against MRSA and human kinases to assess sulfone-specific effects .
  • Crystallographic analysis : Compare binding modes of analogs with/without sulfone using SHELX-refined structures .

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